
Taiwapyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taiwapyrone is a naturally occurring α-pyrone compound isolated from the fungus Cercospora taiwanensis. It belongs to the class of polyketides, which are secondary metabolites produced by various microorganisms. This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Taiwapyrone can be synthesized through the fractionation of crude extracts from the fungus Neodidymelliopsis sp.. The isolation process involves several steps, including extraction, purification, and structure elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from fungal sources. Further research is needed to develop efficient and scalable synthetic routes for industrial production.
Chemical Reactions Analysis
Types of Reactions
Taiwapyrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield reduced forms of this compound.
Scientific Research Applications
Taiwapyrone has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of polyketide biosynthesis and structure-activity relationships.
Medicine: this compound’s biological activities suggest potential therapeutic applications, although further research is needed to explore its medicinal properties.
Industry: this compound can be used in the development of bioactive natural products for various industrial applications.
Mechanism of Action
The mechanism of action of taiwapyrone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the growth of bacterial and fungal pathogens. The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Taiwapyrone is structurally similar to other polyketides, such as:
- Xylariolide D
- Pachybasin
- (2Z)-Cillifuranone
- (2E)-Cillifuranone
Uniqueness
This compound’s uniqueness lies in its specific structure and biological activities. Unlike other similar compounds, this compound has shown significant antimicrobial activity against a variety of pathogens, making it a promising candidate for further research and development .
Properties
CAS No. |
60031-98-3 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-[(1S)-1-hydroxybutyl]-6-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C10H14O4/c1-2-3-8(12)7-4-5-10(13)14-9(7)6-11/h4-5,8,11-12H,2-3,6H2,1H3/t8-/m0/s1 |
InChI Key |
KGBKYZFFQHZKLE-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(OC(=O)C=C1)CO)O |
Canonical SMILES |
CCCC(C1=C(OC(=O)C=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


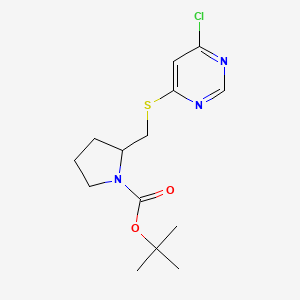
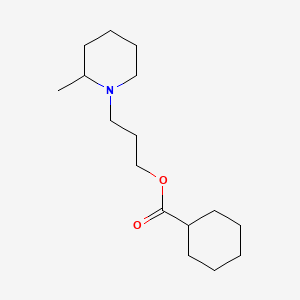
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

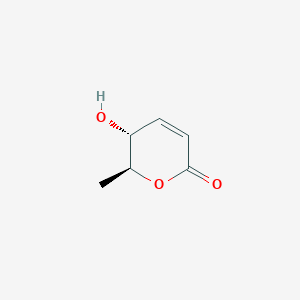
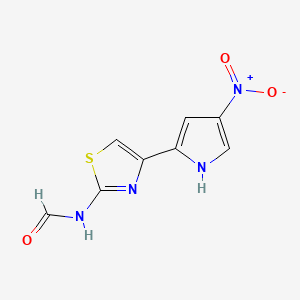
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
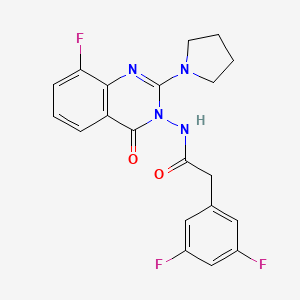


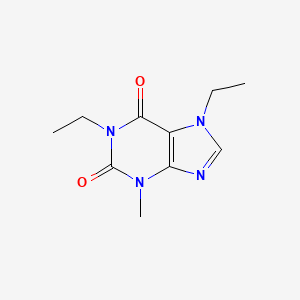
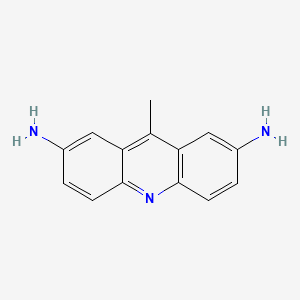

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
